Almorexant

Catalog No.
S1540242
CAS No.
1266467-63-3
M.F
C29H31F3N2O3
M. Wt
512.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Almorexant

CAS Number

1266467-63-3

Product Name

Almorexant

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide

Molecular Formula

C29H31F3N2O3

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1

InChI Key

DKMACHNQISHMDN-RPLLCQBOSA-N

SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Synonyms

((2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-trifluoromethylphenyl)-ethyl)-3,4-dihydro-1H-isoquinolin-2-yl)-N-methyl-2-phenylacetamide), ACT-078573, almorexant

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Insomnia:

Almorexant has been extensively studied for its potential to treat insomnia. Clinical trials have shown that almorexant can significantly improve sleep onset latency, sleep duration, and sleep quality in patients with chronic insomnia []. Additionally, almorexant appears to be well-tolerated and does not seem to impair next-day cognitive function [, ].

Narcolepsy:

Narcolepsy is a sleep disorder characterized by excessive daytime sleepiness and cataplexy (sudden loss of muscle control triggered by emotions). Studies suggest that almorexant may improve symptoms of narcolepsy, including excessive daytime sleepiness and cataplexy frequency []. However, further research is needed to confirm these findings and determine the optimal dosage for narcolepsy treatment.

Alcohol Use Disorder:

Preclinical studies suggest that almorexant may have potential in reducing alcohol consumption and relapse in individuals with alcohol use disorder []. Orexin signaling is known to play a role in reward seeking and motivation, and almorexant's ability to block orexin receptors might help regulate these processes and reduce alcohol-seeking behavior.

Almorexant is a potent dual antagonist of the orexin receptors, specifically targeting both orexin receptor 1 and orexin receptor 2. It is classified as a tetrahydroisoquinoline derivative and has garnered attention for its potential application in treating sleep disorders, particularly insomnia. The compound has been shown to promote sleep by blocking the action of orexin neuropeptides, which are involved in regulating wakefulness and arousal .

Orexin is a neuropeptide that plays a crucial role in wakefulness and sleep regulation. By competitively binding to OX1 and OX2 receptors, Almorexant was believed to block the signaling of orexin-A and orexin-B peptides, thereby promoting sleep []. Studies showed that Almorexant produced similar levels of sleepiness as Zolpidem (a common sleep medication) but with potentially fewer cognitive side effects.

, primarily characterized by fragmentation pathways when analyzed through techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The major fragmentation reactions of protonated almorexant involve direct cleavages rather than rearrangements. These reactions are crucial for understanding the compound's stability and behavior under different conditions .

The biological activity of almorexant is primarily linked to its role as an orexin receptor antagonist. Preclinical studies demonstrate that almorexant effectively increases both non-rapid eye movement (nonREM) and rapid eye movement (REM) sleep in animal models. Furthermore, it has shown promise in reducing ethanol and sucrose self-administration behaviors in experimental settings, suggesting potential applications beyond sleep disorders, including addiction treatment .

The synthesis of almorexant involves several steps, notably an enantioselective process catalyzed by iridium complexes. This method allows for the production of the compound with high purity and specificity regarding its stereochemistry. The synthetic route typically includes the formation of a chiral tetrahydroisoquinoline structure, which is central to almorexant's pharmacological activity .

Almorexant is primarily investigated for its application in treating insomnia and other sleep-related disorders. Its ability to induce sleep by antagonizing orexin receptors makes it a candidate for pharmacotherapy aimed at improving sleep quality. Additionally, research suggests potential utility in addressing substance use disorders by modulating reward-seeking behaviors mediated by the orexin system .

Interaction studies involving almorexant have highlighted its effects on various neurotransmitter systems. For instance, the administration of almorexant has been shown to reduce the operant self-administration of ethanol, indicating its influence on reward pathways in the brain. This suggests that almorexant may interact with other neurochemical systems beyond orexin receptors, warranting further investigation into its broader pharmacological profile .

Several compounds exhibit similar mechanisms of action or structural features to almorexant. These include:

  • Suvorexant: Another dual orexin receptor antagonist used for treating insomnia, but with a slightly different chemical structure and pharmacokinetic profile.
  • Lemborexant: A newer orexin receptor antagonist that also targets both orexin receptors but has distinct metabolic pathways and efficacy profiles.
  • Orexin-A and Orexin-B: Naturally occurring neuropeptides that bind to the same receptors as almorexant but promote wakefulness rather than sleep.

Comparison Table

CompoundMechanismPrimary UseUnique Features
AlmorexantDual orexin antagonistInsomnia treatmentEffective in reducing addiction behaviors
SuvorexantDual orexin antagonistInsomnia treatmentLonger half-life than almorexant
LemborexantDual orexin antagonistInsomnia treatmentFewer side effects reported
Orexin-A/BNatural peptidesWakefulness regulationEndogenous compounds

Almorexant stands out due to its dual action on both orexin receptors and its additional research into addiction treatment, making it a unique candidate among other similar compounds .

XLogP3

6

UNII

9KCW39P2EI

Drug Indication

Investigated for use/treatment in sleep disorders and insomnia.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Orexin
HCRTR [HSA:3061 3062] [KO:K04238 K04239]

Other CAS

871224-64-5

Wikipedia

Almorexant

Dates

Last modified: 08-15-2023

Explore Compound Types